3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole vs. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: Lipophilicity (LogP) Comparison
The 5-isobutyl substitution on the target compound results in a higher calculated partition coefficient (LogP) of 1.78 , compared to the 5-methyl analog, which has a calculated LogP of 0.68 . This quantitative difference indicates a significant shift in lipophilicity, which is a primary driver of membrane permeability and metabolic stability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.78 |
| Comparator Or Baseline | 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: 0.68 |
| Quantified Difference | Target compound LogP is 1.10 units higher (approx. 2.6-fold higher in terms of partition coefficient P) |
| Conditions | Calculated values from vendor technical datasheets; both reported as free base. |
Why This Matters
A higher LogP value guides researchers towards compounds with potentially better passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.
